2-(Ethylsulfonyl)benzenesulfonamide
Description
2-(Ethylsulfonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the ortho position of the benzene ring. The ethylsulfonyl group is a critical functional moiety known to influence solubility, reactivity, and biological activity, particularly in herbicidal sulfonylureas like sulfosulfuron and rimsulfuron .
Properties
Molecular Formula |
C8H11NO4S2 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2-ethylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-5-3-4-6-8(7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13) |
InChI Key |
JGFUXOJZXVHGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Functional Groups
The table below highlights key differences between 2-(Ethylsulfonyl)benzenesulfonamide and structurally related compounds:
Structural and Functional Comparisons
Agrochemical Relevance Sulfosulfuron and Rimsulfuron: These herbicides share the ethylsulfonyl group with this compound, which is critical for binding to acetolactate synthase in plants. The ethylsulfonyl moiety enhances lipophilicity, improving membrane permeability in target weeds . Contrast with Ethyl 2-(aminosulfonyl)benzoate: Replacing the ethylsulfonyl group with an ethoxycarbonyl (-CO₂C₂H₅) reduces herbicidal activity but increases versatility in synthesizing heterocycles, as seen in methyl 2-(benzenesulfonamido)acetate .
Pharmaceutical Applications The Glimepiride intermediate () demonstrates how sulfonamide derivatives with complex substituents (e.g., pyrrolinone-carboxamidoethyl) are tailored for human sulfonylurea receptor binding, contrasting with the agrochemical focus of ethylsulfonyl analogs .
Physical and Crystallographic Properties Crystal Packing: Compounds like 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide () exhibit monoclinic crystal systems with extensive hydrogen bonding (C–H···O, N–H···O), influencing melting points and stability. Similar interactions likely govern the solubility and stability of this compound . Thermal Stability: The ethylsulfonyl group’s electron-withdrawing nature may increase thermal stability compared to ethoxycarbonyl or aminosulfonyl analogs, as inferred from herbicidal sulfonylureas .
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